1-Chloro-2,3-diethoxy-5-nitrobenzene
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Overview
Description
1-Chloro-2,3-diethoxy-5-nitrobenzene is an organic compound with the molecular formula C10H12ClNO4 It is a derivative of benzene, characterized by the presence of chloro, diethoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-diethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the substitution of hydrogen atoms on the benzene ring with electrophiles. For instance, the nitration of 1-chloro-2,3-diethoxybenzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-diethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or ammonia in ethanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-Chloro-2,3-diethoxy-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-diethoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The chloro and ethoxy groups can influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
1-Chloro-2,3-dimethoxy-5-nitrobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,3-diethoxy-5-nitrobenzene: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-2,3-diethoxy-4-nitrobenzene: Similar structure but with the nitro group in a different position.
Uniqueness: The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzene ring creates a compound with distinct properties compared to its analogs .
Properties
IUPAC Name |
1-chloro-2,3-diethoxy-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-3-15-9-6-7(12(13)14)5-8(11)10(9)16-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJOGNFJDHVSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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